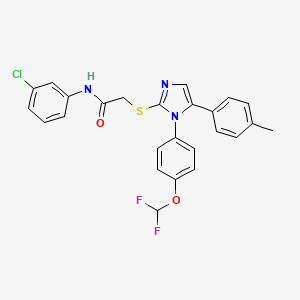

N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClF2N3O2S/c1-16-5-7-17(8-6-16)22-14-29-25(31(22)20-9-11-21(12-10-20)33-24(27)28)34-15-23(32)30-19-4-2-3-18(26)13-19/h2-14,24H,15H2,1H3,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWHLXYUMOVRHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClF2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes available information on its biological activity, focusing on cytotoxic effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : C20H19ClF2N4OS

- Molecular Weight : 426.90 g/mol

- CAS Number : Not specified in the results but can be cross-referenced with related compounds.

In Vitro Cytotoxicity

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic properties against various cancer cell lines. For instance, derivatives of imidazole and triazole have shown promising results in inhibiting the growth of cervical and bladder cancer cells with IC50 values ranging from 0.24 µM to 14.74 µM .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | SISO (Cervical) | 0.24 | Apoptosis induction |

| Compound B | RT-112 (Bladder) | 1.96 | Cell cycle arrest |

| Compound C | MDA-MB-231 (Breast) | 3.42 | Apoptosis induction |

The biological activity of this compound is believed to involve several mechanisms:

- Induction of Apoptosis : Studies indicate that treatment with compounds related to this structure leads to an increase in early and late apoptotic cells, suggesting a strong pro-apoptotic effect .

- Inhibition of Key Pathways : The compound may inhibit pathways associated with tumor growth and survival, particularly through the modulation of p38 mitogen-activated protein kinase pathways .

Study 1: Antitumor Activity in Xenograft Models

A study involving xenograft models demonstrated that diaryl heterocycles similar to this compound exhibited significant antitumor activity in vivo. The compounds were administered to mice bearing human tumor xenografts, resulting in a notable reduction in tumor size compared to control groups .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications at specific positions on the imidazole ring significantly affected the cytotoxic potency of related compounds. For example, substituents such as difluoromethoxy and p-tolyl groups were found to enhance activity against specific cancer cell lines .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs.

- Lipophilicity : The p-tolyl group (methyl substituent) may increase lipophilicity relative to polar groups like methoxy, influencing membrane permeability .

- Biological Activity : Analogs such as 9c () demonstrate binding to enzyme active sites, suggesting the target compound’s thioacetamide moiety could similarly interact with biological targets.

Purity and Characterization

- While data for the target compound are unavailable, analogs like those in report >95% purity via HPLC, with melting points ranging from 160–220°C . The absence of density or melting point data for the target compound highlights a gap in current literature.

Q & A

Q. What are the established synthetic routes for N-(3-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, and how is its structural integrity validated?

The synthesis typically involves nucleophilic substitution between a thiol-containing imidazole intermediate (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol) and 2-chloro-N-(3-chlorophenyl)acetamide in the presence of a base like potassium carbonate . Key steps include:

- Reaction conditions : Refluxing in ethanol or DMF (60–80°C, 4–6 hours) to facilitate thioether bond formation .

- Purification : Recrystallization from ethanol-dioxane mixtures (1:2) yields pale crystals with ~85% purity .

Characterization : - Spectroscopy : -NMR and -NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide carbonyl at ~168 ppm) .

- Elemental analysis : Agreement between calculated and experimental C, H, N, S content (±0.3%) validates purity .

Q. What are the critical intermediates in synthesizing this compound, and how are they optimized for scalability?

- 2-Chloro-N-(3-chlorophenyl)acetamide : Synthesized via acetylation of 3-chloroaniline with chloroacetyl chloride in dichloromethane, yielding 75–80% purity .

- Imidazole-thiol precursor : Prepared via cyclization of substituted benzaldehydes with ammonium acetate and thiourea under acidic conditions (acetic acid, 120°C) .

Optimization : - Solvent selection : Polar aprotic solvents (DMF) enhance nucleophilicity of the thiol group, improving reaction rates .

- Catalyst screening : Sodium acetate or triethylamine minimizes side reactions (e.g., hydrolysis of chloroacetamide) .

Advanced Research Questions

Q. How can researchers address low yields in the nucleophilic substitution step during thioacetamide formation?

Low yields (<50%) often arise from steric hindrance at the imidazole 2-position or competing side reactions (e.g., oxidation of the thiol group). Strategies include:

- Temperature modulation : Lowering reaction temperature (40–50°C) reduces decomposition while maintaining reactivity .

- Protecting groups : Temporarily protecting the imidazole nitrogen with Boc groups prevents undesired coordination .

- Experimental design (DoE) : Factorial optimization of molar ratios (e.g., 1:1.2 imidazole-thiol:chloroacetamide) and solvent polarity improves efficiency .

Q. How should spectral data contradictions (e.g., unexpected 1H^1H1H-NMR peaks) be interpreted?

Unexpected peaks may arise from:

- Tautomerism : The imidazole ring can exist in multiple tautomeric forms, causing split signals (e.g., δ 7.5–7.8 ppm for NH protons) .

- Impurity profiling : LC-MS or HPLC identifies byproducts like unreacted chloroacetamide (retention time ~4.2 min) .

Resolution : - 2D-NMR (COSY, HSQC) : Assigns ambiguous peaks by correlating - couplings .

- Variable-temperature NMR : Suppresses dynamic effects (e.g., rotational barriers in the difluoromethoxy group) .

Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced bioactivity?

Key SAR findings from analogous compounds:

- Imidazole substitution : Electron-withdrawing groups (e.g., 4-difluoromethoxy) enhance metabolic stability by reducing CYP450 oxidation .

- Thioacetamide linker : Replacing sulfur with oxygen decreases COX-2 inhibition (IC increases from 0.8 μM to >10 μM) .

- Aryl groups : Para-substituted phenyl rings (e.g., p-tolyl) improve hydrophobic binding in enzymatic pockets .

Q. How can molecular docking studies rationalize the compound’s interaction with biological targets?

Methodology :

- Protein preparation : Use crystallographic structures (e.g., COX-2, PDB ID 5KIR) with water molecules removed .

- Docking software : AutoDock Vina or Schrödinger Maestro (Glide SP mode) predicts binding poses .

Key interactions : - The thioacetamide sulfur forms hydrogen bonds with catalytic residues (e.g., Tyr385 in COX-2) .

- The difluoromethoxy group occupies a hydrophobic subpocket, reducing steric clashes .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.